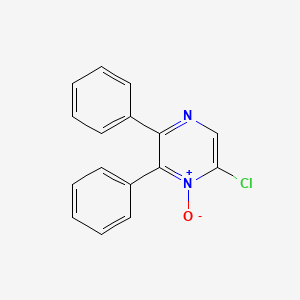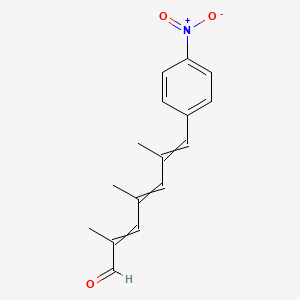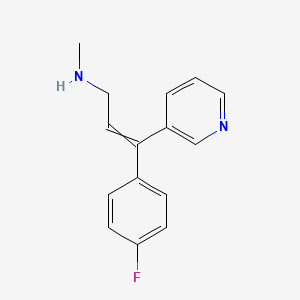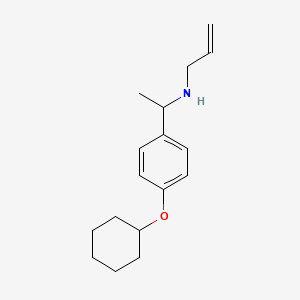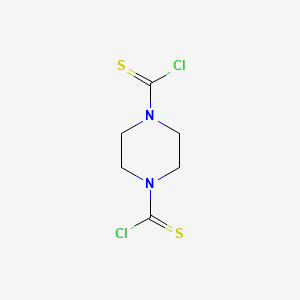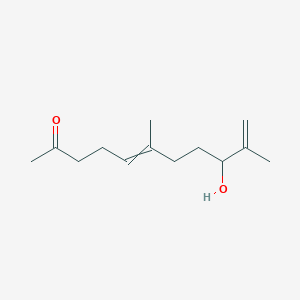
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of geranylacetone, a compound known for its applications in perfumery and as an intermediate in the synthesis of other chemicals .
Métodos De Preparación
The synthesis of 9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction leads to rearrangement and decarboxylation, forming the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a flavoring agent.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
9-Hydroxy-6,10-dimethylundeca-5,10-dien-2-one can be compared with similar compounds such as:
6,10-Dimethyl-5,9-undecadien-2-one:
Dihydropseudoionone: Another related compound with similar applications in the fragrance industry.
The uniqueness of this compound lies in its hydroxyl group, which imparts different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
74233-43-5 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
9-hydroxy-6,10-dimethylundeca-5,10-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)13(15)9-8-11(3)6-5-7-12(4)14/h6,13,15H,1,5,7-9H2,2-4H3 |
Clave InChI |
RGSLFBXCMPGCDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC(=CCCC(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


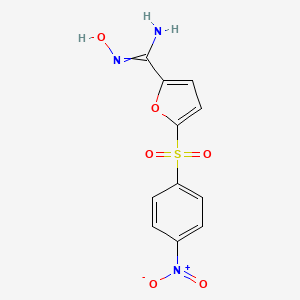

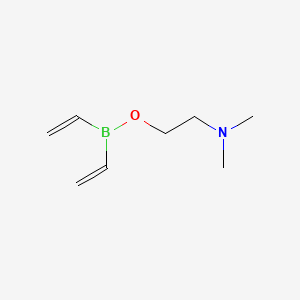
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
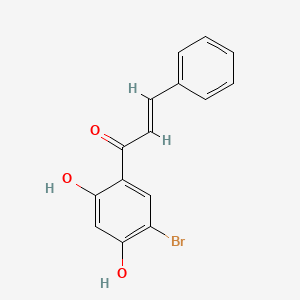
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
